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Compound of Interest

Compound Name: H-Met-Lys-OH

Cat. No.: B1336571

This technical guide provides a comprehensive overview of the spectroscopic data for the
tripeptide H-Met-Lys-OH (Methionyl-Lysyl-Hydroxide). The document is intended for
researchers, scientists, and professionals in the field of drug development, offering a detailed
examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible
(UV-Vis) spectroscopic properties. This guide also outlines detailed experimental protocols for
acquiring such data and includes a conceptual workflow for the spectroscopic analysis of
peptides.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the three-dimensional structure and
dynamics of peptides in solution. The following tables summarize the predicted *H and 13C
NMR chemical shifts for H-Met-Lys-OH in an agueous solvent such as D20. These predictions
are based on the known chemical shifts of the constituent amino acids, methionine and lysine,
and typical values observed for peptide backbone and side-chain atoms. Actual experimental
values may vary depending on factors such as pH, temperature, and solvent conditions.

Table 1: Predicted *H NMR Chemical Shifts for H-Met-Lys-OH in D20
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Atom Methionine Residue (ppm) Lysine Residue (ppm)

a-CH 42-45 41-44

[3-CH:z 19-22 16-1.9

y-CHz 25-2.8 1.3-16

0-CH: - 16-1.9

€-CH:z - 29-3.2

S-CHs 20-23

Amide NH 8.0 - 8.5 (in H20/D20 mixtures) 7.8 - 8.3 (in H20/D20 mixtures)
€-NHs* - 7.5 - 8.0 (in H20/D20 mixtures)

Table 2: Predicted 13C NMR Chemical Shifts for H-Met-Lys-OH in D20

Atom Methionine Residue (ppm) Lysine Residue (ppm)
Carbonyl (C=0) 172 - 176 173 - 177

a-C 53 - 56 54 - 57

B-C 30-33 30-33

y-C 31-34 22-25

0-C - 27 -30

e-C - 40 - 43

S-CHs 15-18

A standard protocol for acquiring NMR spectra of H-Met-Lys-OH is as follows:

o Sample Preparation: Dissolve approximately 1-5 mg of the lyophilized tripeptide in 500-600
uL of a suitable deuterated solvent. Deuterium oxide (D20) is commonly used for peptides.
For the observation of exchangeable amide protons, a solvent mixture of 90% H20 and 10%
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D20 is recommended.[1] The concentration of the peptide sample should ideally be between
1-5 mM.[2][3]

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) equipped
with a cryoprobe for enhanced sensitivity.

1D *H NMR Acquisition:

[¢]

Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).[4]

[e]

Number of Scans: 16 to 64 scans, depending on the sample concentration.[4]

o

Spectral Width: A spectral width of 12-16 ppm is typically sufficient.[4]

[¢]

Acquisition Time: 2-4 seconds.[4]

[¢]

Relaxation Delay: 1-5 seconds to allow for full relaxation of the protons.[4]

[e]

Temperature: Maintain a constant temperature, typically 298 K (25 °C).[4]

1D 13C NMR Acquisition:

[¢]

Pulse Program: A standard proton-decoupled 3C experiment (e.g., 'zgpg30' on Bruker
instruments).[4]

[¢]

Number of Scans: Due to the low natural abundance of 13C, a higher number of scans
(1024-4096) is required.[4]

[¢]

Spectral Width: A spectral width of 200-250 ppm.[4]

[¢]

Acquisition Time: 1-2 seconds.[4]

2D NMR Experiments: To unambiguously assign all proton and carbon signals and to obtain
structural information, a suite of 2D NMR experiments such as COSY (Correlation
Spectroscopy), TOCSY (Total Correlation Spectroscopy), HSQC (Heteronuclear Single
Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) should be
performed. For larger peptides or detailed structural studies, NOESY (Nuclear Overhauser
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Effect Spectroscopy) or ROESY (Rotating-frame Overhauser Effect Spectroscopy)
experiments can provide information on through-space proton-proton proximities.

o Data Processing: The acquired data should be processed using appropriate software (e.g.,
TopSpin, Mnova). This typically involves Fourier transformation, phase correction, baseline
correction, and referencing of the chemical shifts (e.g., to DSS or TSP).

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying the functional groups present in a
molecule. The IR spectrum of H-Met-Lys-OH will be characterized by absorption bands arising
from the amide bonds, the carboxylic acid group, the primary amine groups, and the alkyl and
thioether moieties.

Table 3: Predicted Characteristic IR Absorption Bands for H-Met-Lys-OH

Wavenumber ] ) . .
( 1 Functional Group Vibrational Mode Expected Intensity
cm-
~3300 Amide A (N-H) N-H stretch Strong, broad
3000-3300 NHs+ N-H stretch Strong, broad
2850-2960 CHz, CHs C-H stretch Medium
Carboxylic Acid
~1730 C=0 stretch Strong
(COOH)
~1650 Amide | C=0 stretch Strong
~1550 Amide Il N-H bend, C-N stretch  Medium
C=0 symmetric ]
1400-1450 COO- Medium
stretch
~1250 Amide Il C-N stretch, N-H bend  Medium
600-700 C-S C-S stretch Weak to Medium

The precise positions and shapes of these absorption bands can be influenced by factors such
as hydrogen bonding and the physical state of the sample (solid or solution).[1]
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Attenuated Total Reflectance (ATR) Fourier-Transform Infrared (FTIR) spectroscopy is a
convenient method for obtaining the IR spectrum of a peptide.

o Sample Preparation: For solid-state analysis, a small amount of the lyophilized H-Met-Lys-
OH powder is placed directly onto the ATR crystal. Ensure good contact between the sample
and the crystal surface.

e Instrumentation: Use an FTIR spectrometer equipped with an ATR accessory. The ATR
crystal is typically made of diamond or zinc selenide.[1]

o Data Acquisition:

o Background Scan: Record a background spectrum of the empty ATR crystal. This will be
subtracted from the sample spectrum to remove contributions from the instrument and the
atmosphere (e.g., CO2 and water vapor).

o Sample Scan: Place the sample on the ATR crystal and collect the spectrum.
o Spectral Range: A typical range for analysis is 4000 to 400 cm™1.

o Resolution: A resolution of 4 cm~1 is generally sufficient.

o Number of Scans: Co-add 16 to 32 scans to improve the signal-to-noise ratio.

o Data Processing: The acquired sample spectrum is automatically ratioed against the
background spectrum to generate the final absorbance or transmittance spectrum.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy probes the electronic transitions within a molecule. For peptides lacking
aromatic amino acids, such as H-Met-Lys-OH, the primary absorption in the far-UV region
arises from the peptide bonds.

Table 4: Predicted UV-Vis Absorption Maxima for H-Met-Lys-OH

Wavelength (Amax) (nm) Chromophore Electronic Transition

~190-220 Peptide Bond n - m*and m - T*
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The thioether group in the methionine side chain may also contribute to a weak absorption
band around 200-220 nm. The absence of aromatic residues (Tryptophan, Tyrosine,
Phenylalanine) means there will be no significant absorbance in the near-UV region (250-300
nm).[5]

Sample Preparation: Prepare a stock solution of H-Met-Lys-OH in a suitable buffer (e.g.,
phosphate buffer) or deionized water. The concentration should be such that the absorbance
at the Amax is within the linear range of the spectrophotometer (typically 0.1 to 1.0).

Instrumentation: Use a dual-beam UV-Vis spectrophotometer. Quartz cuvettes with a 1 cm
path length are required for measurements in the far-UV region.[6]

Data Acquisition:

o Blank Measurement: Fill both the sample and reference cuvettes with the buffer or solvent
used to dissolve the peptide and record a baseline.

o Sample Measurement: Replace the buffer in the sample cuvette with the peptide solution
and record the absorption spectrum.

o Wavelength Range: Scan from approximately 190 nm to 400 nm.[5][6]

Data Analysis: The resulting spectrum will show the absorbance as a function of wavelength.
The wavelength of maximum absorbance (Amax) should be identified. The concentration of
the peptide can be determined using the Beer-Lambert law if the molar extinction coefficient
is known.

Workflow for Spectroscopic Analysis

The following diagram illustrates a general workflow for the spectroscopic characterization of a
peptide such as H-Met-Lys-OH.
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Caption: Workflow for the spectroscopic analysis of H-Met-Lys-OH.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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